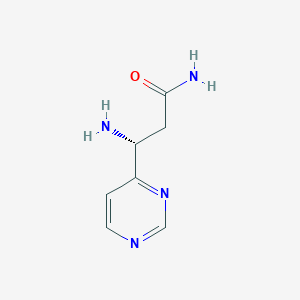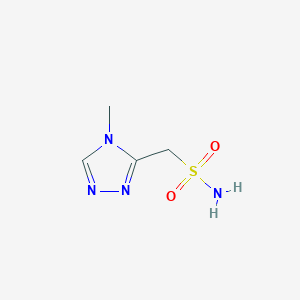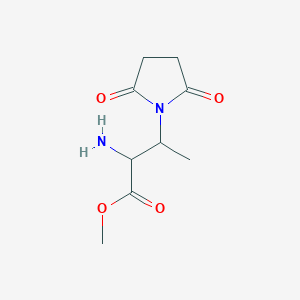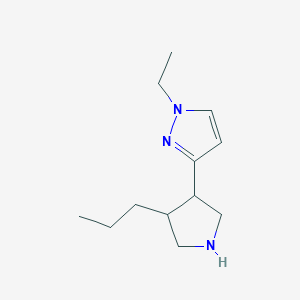![molecular formula C9H12ClF3N2S B13243140 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is a chemical compound with the molecular formula C10H12ClF3N2S It is known for its unique structural features, which include a trifluoromethyl group attached to a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached to the thiazole ring through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is unique due to the presence of both the trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H12ClF3N2S |
|---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C9H11F3N2S.ClH/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H |
InChI Key |
MYQJVRKFTAIERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


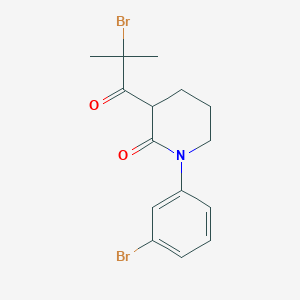
![(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B13243067.png)

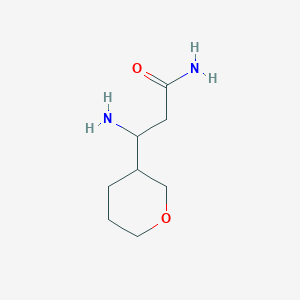
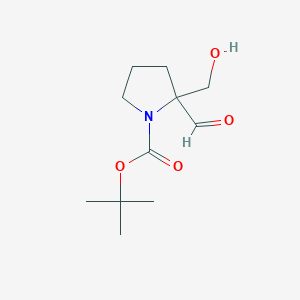
![2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol](/img/structure/B13243099.png)

![4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13243113.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine](/img/structure/B13243122.png)
